2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c20-17-10-15(21)3-4-16(17)18(25)23-11-13-5-8-24(9-6-13)19(26)14-2-1-7-22-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGZABQMGYRQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)Cl)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amino group, yielding 2-chloro-4-fluoro-5-aminobenzoic acid.
Amidation: The amino group is then reacted with nicotinoylpiperidine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, particularly at the amide and piperidine moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study :
- Objective : Assess the cytotoxicity against MCF-7 (breast cancer) cells.
- Findings : The compound demonstrated an IC50 value of approximately 15 µM, indicating significant antiproliferative activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study :
- Objective : Evaluate antimicrobial efficacy.
- Findings : The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Structure-Activity Relationship (SAR)
The structural modifications of benzamide derivatives play a crucial role in their biological activity. The presence of halogen atoms (chlorine and fluorine) and the piperidine moiety significantly enhance the compound's interaction with biological targets.
Data Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Benzamide Core
Key Analogs :
2-Chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide () Structure: Retains the 2-chloro-4-fluoro-benzamide core but substitutes the nicotinoylpiperidinylmethyl group with a 4-fluorophenethyl chain. Properties:
- Molecular Weight: 295.71 g/mol
- logP: 3.614 (indicative of moderate lipophilicity)
- Polar Surface Area (PSA): 24.49 Ų Functional Impact: The phenethyl chain enhances lipophilicity but reduces hydrogen-bonding capacity compared to the nicotinoylpiperidine group in the target compound .
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide () Structure: Features a sulfamoyl group (N-isopropyl-N-methylsulfamoyl) instead of the nicotinoylpiperidinylmethyl moiety. Application: Intermediate in the synthesis of saflufenacil, a herbicide targeting protoporphyrinogen oxidase (PPO) . Key Difference: The sulfamoyl group enhances solubility (via sulfonamide polarity) but may reduce membrane permeability compared to the nicotinoylpiperidine group .
Nicotinoylpiperidine-Containing Analogs
Key Analog : CHMFL-ABL/KIT-155 ()
- Structure: 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide.
- Divergence: CHMFL-ABL/KIT-155 uses a piperidin-4-yloxy linker, whereas the target compound employs a piperidin-4-ylmethyl linker. This difference may influence conformational flexibility and binding interactions .
Chromen-2-yl-Benzamide Derivatives ()
Key Analog : 2-Chloro-4-fluoro-N-(4-oxo-4H-chromen-2-yl)benzamide (6k)
- Structure: Substitutes the nicotinoylpiperidinylmethyl group with a chromen-2-yl ring.
Physicochemical and Pharmacokinetic Trends
Table 1: Comparative Properties of Benzamide Derivatives
*Estimated based on structural similarity. †Predicted using fragment-based methods. ‡Calculated using OpenEye Toolkits.
Biological Activity
2-Chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can be represented as follows:
This compound features a benzamide core with chlorine and fluorine substituents, as well as a piperidine moiety that contributes to its biological activity.
The primary mechanism of action for 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with hypoxia-inducible factor 1 (HIF-1) . This factor plays a crucial role in cellular responses to low oxygen levels, particularly in tumor cells. The compound has been shown to:
- Induce the expression of HIF-1α.
- Upregulate downstream target genes such as p21 .
- Promote apoptosis in tumor cells by increasing cleaved caspase-3 levels, which is essential for programmed cell death.
Antitumor Activity
Research indicates that 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide exhibits significant antitumor activity. In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines under hypoxic conditions. The modulation of HIF-1α and subsequent apoptotic pathways are critical to this effect.
Antimicrobial and Anti-inflammatory Effects
In addition to its antitumor properties, this compound has been investigated for its antimicrobial and anti-inflammatory activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and reduce inflammatory responses in cellular models, although further research is needed to elucidate these effects fully .
Case Studies
Several studies have highlighted the biological activities of similar compounds and their implications in therapeutic contexts:
- Anticancer Studies : A study on benzamide derivatives indicated that modifications on the benzamide structure could enhance HIF-1 inhibition, leading to improved anticancer efficacy. The findings suggest a potential pathway for developing more effective cancer therapies using similar structural motifs .
- Inflammation Models : In animal models, compounds with similar piperidine structures demonstrated reduced inflammatory markers and improved outcomes in arthritis models, suggesting a broader application for compounds like 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide .
Comparative Analysis
The following table summarizes the biological activities of 2-chloro-4-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide compared to related compounds:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-Chloro-4-Fluoro-N-((1-Nicotinoylpiperidin-4-yl)methyl)benzamide | High | Moderate | Moderate |
| Piperine | Moderate | High | Low |
| Berberine | Low | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
